N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide, often referred to as SAHA, is a synthetic compound classified as a histone deacetylase inhibitor (HDACI). [] HDACIs are a class of compounds that interfere with the activity of histone deacetylases, enzymes involved in the removal of acetyl groups from histone proteins. This deacetylation process can lead to the silencing of gene expression. [] SAHA, as a pan-HDACI, demonstrates activity against a broad range of HDAC isoforms, impacting both nuclear and cytoplasmic HDAC targets. []
The compound is synthesized from m-carboxycinnamic acid, which is derived from natural sources such as certain plant extracts. As a histone deacetylase inhibitor, it plays a crucial role in modifying chromatin structure and gene expression. The classification of m-carboxycinnamic acid bishydroxamide falls within the realm of small molecule inhibitors that affect epigenetic regulation, making it significant in both basic research and potential therapeutic applications.
The synthesis of m-carboxycinnamic acid bishydroxamide involves several key steps that typically include:
For example, in a study involving various histone deacetylase inhibitors, m-carboxycinnamic acid bishydroxamide was synthesized using established organic chemistry protocols that ensure high yield and purity .
The molecular structure of m-carboxycinnamic acid bishydroxamide can be described as follows:
The structural configuration allows for significant interactions with the active sites of histone deacetylases, thereby inhibiting their activity and leading to increased acetylation levels within chromatin .
m-Carboxycinnamic acid bishydroxamide participates in several chemical reactions, particularly those involving:
These reactions are critical in cellular contexts such as during SCNT, where enhanced gene expression can lead to improved reprogramming efficiency .
The mechanism of action for m-carboxycinnamic acid bishydroxamide primarily revolves around its role as a histone deacetylase inhibitor:
The physical and chemical properties of m-carboxycinnamic acid bishydroxamide include:
These properties make it suitable for various experimental applications in cell biology and regenerative medicine .
m-Carboxycinnamic acid bishydroxamide has several important applications:
m-Carboxycinnamic acid bishydroxamide (CBHA) emerged in the late 1990s as part of a concerted effort to develop targeted epigenetic modulators. Its discovery stemmed from structure-activity relationship studies of hydroxamic acid derivatives, which were engineered to chelate the zinc ion within the catalytic pocket of histone deacetylases (HDACs). Early research identified CBHA as a potent inhibitor of class I and II HDAC enzymes, with seminal work demonstrating its ability to reverse aberrant gene silencing in cancer cells by inducing histone hyperacetylation [2] [9]. Unlike natural HDAC inhibitors like trichostatin A (TSA), CBHA represented a rationally designed synthetic compound optimized for enhanced cellular permeability and enzymatic inhibition. Its first significant research application was in oncology, where CBHA was shown to suppress tumor growth in neuroblastoma xenograft models by inducing apoptosis and terminal differentiation—establishing proof-of-concept for hydroxamate-based epigenetic modulators in disease modification [6] [9]. This foundational work positioned CBHA as a critical pharmacological tool for dissecting HDAC functions in chromatin remodeling and gene regulation.
CBHA (C~10~H~10~N~2~O~4~; MW 222.20 Da) belongs to the hydroxamate class of HDAC inhibitors, characterized by a bidentate zinc-binding group critical for enzymatic inhibition. Its structure comprises two key domains:
This bifunctional architecture enables CBHA to exhibit differential inhibition across HDAC isoforms. Biochemical assays reveal exceptional potency against HDAC1 (IC~50~ = 10 nM) and significant activity against HDAC3 (IC~50~ = 70 nM), placing it among the most selective class I HDAC inhibitors known [2] [6] [10]. The meta-carboxyl group confers unique electrostatic interactions with HDAC surface residues, distinguishing it structurally from linear hydroxamates like suberoylanilide hydroxamic acid (SAHA). Crystallographic studies confirm that CBHA’s inhibition mechanism involves deep insertion into the catalytic core, where it disrupts the charge-relay system essential for lysine deacetylation [9].
Table 1: HDAC Isoform Selectivity Profile of CBHA
HDAC Class | Isoform | CBHA IC₅₀ (nM) | Catalytic Dependence |
---|---|---|---|
Class I | HDAC1 | 10 | Zinc-dependent |
Class I | HDAC2 | >1000 | Zinc-dependent |
Class I | HDAC3 | 70 | Zinc-dependent |
Class I | HDAC8 | >1000 | Zinc-dependent |
Class IIa | HDAC4 | >1000 | Zinc-dependent |
Class IIb | HDAC6 | >1000 | Zinc-dependent |
CBHA’s epigenetic modulatory activity extends beyond oncology into regenerative medicine, where it enhances nuclear reprogramming efficiency. In somatic cell nuclear transfer (SCNT) studies, CBHA treatment (2-10 μM for 24 hours post-activation) significantly improved blastocyst formation rates in murine embryos (from ~20% to 47.1%) and porcine embryos (from 12.7% to 26.5%) by correcting aberrant histone acetylation patterns [3] [5]. Mechanistically, CBHA elevates acetylation at histone H3 lysine 9 (H3K9ac), H3K18ac, and H4K16ac—critical marks of open chromatin that facilitate transcriptional reprogramming. This hyperacetylation state promotes the reactivation of pluripotency networks (e.g., Pou5f1) and corrects expression imbalances in imprinted genes like Igf2 [5].
Notably, CBHA outperforms TSA in enhancing SCNT outcomes by generating blastocysts with:
These properties establish CBHA as a versatile epigenetic modulator capable of "resetting" cellular identity, with implications for generating patient-specific stem cells and engineered tissues.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7